Levodropropizine

Description

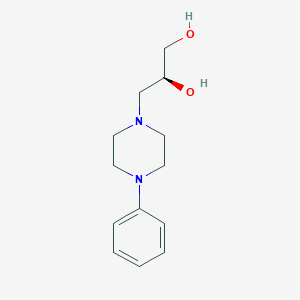

Structure

3D Structure

Properties

IUPAC Name |

(2S)-3-(4-phenylpiperazin-1-yl)propane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O2/c16-11-13(17)10-14-6-8-15(9-7-14)12-4-2-1-3-5-12/h1-5,13,16-17H,6-11H2/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTVWPYVOOKLBCG-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC(CO)O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1C[C@@H](CO)O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8023210 | |

| Record name | Levodropropizine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99291-25-5 | |

| Record name | Levodropropizine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99291-25-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Levodropropizine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099291255 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Levodropropizine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12472 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Levodropropizine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-3-(4-Phenyl-1-piperazinyl)-1,2-propanediol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LEVODROPROPIZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3O31P6T4G3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Levodropropizine's Mechanism of Action on C-Fibers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levodropropizine is a peripherally acting, non-opioid antitussive agent that has demonstrated efficacy in the management of non-productive cough. Its mechanism of action is primarily attributed to the modulation of sensory nerve activity, particularly the unmyelinated C-fibers, which are key components in the afferent arm of the cough reflex. This technical guide provides a comprehensive overview of the current understanding of this compound's interaction with C-fibers, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the involved signaling pathways and experimental workflows. The information presented is intended to support further research and drug development efforts in the field of antitussive therapies.

Introduction

Cough is a vital protective reflex, but in its chronic, non-productive form, it can be debilitating. The cough reflex is initiated by the stimulation of sensory nerves, predominantly vagal afferent C-fibers, located in the airways. These fibers are sensitive to a variety of chemical and mechanical stimuli. This compound exerts its antitussive effect by inhibiting the activation of these peripheral sensory nerves, thereby reducing the afferent signals to the central cough center.[1] This peripheral mechanism of action distinguishes it from centrally acting antitussives like codeine and dextromethorphan, resulting in a more favorable side-effect profile, notably with a reduced incidence of central nervous system effects such as sedation.

The primary mechanism of this compound on C-fibers is believed to involve the modulation of sensory neuropeptide release.[1][2] However, its interaction with specific ion channels that govern C-fiber excitability, such as Transient Receptor Potential Vanilloid 1 (TRPV1) and voltage-gated sodium channels (NaVs), is an area of ongoing investigation. This guide will delve into the experimental evidence supporting these mechanisms.

Core Mechanism of Action on C-Fibers

This compound's primary therapeutic effect stems from its ability to attenuate the activity of vagal afferent C-fibers in the respiratory tract. This is achieved through a multi-faceted mechanism that includes the inhibition of neuropeptide release and potential modulation of ion channel activity.

Inhibition of Sensory Neuropeptide Release

A key aspect of this compound's mechanism is its interference with the release of sensory neuropeptides, such as Substance P (SP) and Calcitonin Gene-Related Peptide (CGRP), from C-fiber terminals.[3] These neuropeptides are potent inflammatory and tussive agents.

-

Evidence from Capsaicin Desensitization Studies: In animal models, the antitussive effect of this compound is significantly diminished in animals desensitized to capsaicin.[3] Capsaicin desensitization leads to the depletion of neuropeptides from sensory nerve endings. This finding strongly suggests that this compound's action is dependent on the presence and release of these neuropeptides.[3]

-

Inhibition of Neurogenic Inflammation: this compound has been shown to inhibit neurogenic plasma extravasation in the rat trachea induced by both capsaicin and Substance P.[4] This anti-inflammatory effect is indicative of an interference with the peripheral actions of sensory neuropeptides.[4]

Modulation of Ion Channels

While direct evidence of this compound binding to specific ion channels on C-fibers is limited, its ability to inhibit C-fiber activation suggests a potential modulatory role on key channels that regulate neuronal excitability.

-

Voltage-Gated Sodium Channels (NaVs): NaVs, particularly subtypes Nav1.7, Nav1.8, and Nav1.9, are critical for the initiation and propagation of action potentials in sensory neurons.[7] While there is no direct evidence of this compound binding to these channels, its local anesthetic-like properties suggest a potential, albeit likely weak, interaction.[1]

Tachykinin Receptors

This compound's mechanism does not appear to involve direct antagonism of tachykinin NK1 or NK2 receptors. In vitro studies have shown that this compound does not inhibit contractions produced by a selective NK1 receptor agonist.[4] This suggests that its inhibitory effect on neurogenic inflammation occurs upstream of receptor activation, likely at the level of neuropeptide release.

Quantitative Data

The following tables summarize the available quantitative data on the efficacy of this compound from various experimental models.

| Experimental Model | Species | Assay | Parameter | Value | Reference |

| Citric Acid-Induced Cough | Guinea Pig | In vivo | ED50 (oral) | 25 mg/kg | [4] |

| Ammonia-Induced Cough | Guinea Pig | In vivo | ED50 (oral) | 30 mg/kg | [4] |

| Sulfuric Acid-Induced Cough | Guinea Pig | In vivo | ED50 (oral) | 28 mg/kg | [4] |

| Phenylbiguanide-induced C-fiber activation | Anesthetized Cat | In vivo single-fiber recording | Inhibition of pulmonary C-fiber response | ~50% | [8][9] |

| Phenylbiguanide-induced C-fiber activation | Anesthetized Cat | In vivo single-fiber recording | Inhibition of non-pulmonary C-fiber response | ~25% | [8][9] |

| Capsaicin-induced plasma extravasation | Rat | In vivo | Dose-dependent inhibition | 10, 50, and 200 mg/kg | [4] |

| Substance P-induced plasma extravasation | Rat | In vivo | Inhibition | Yes | [4] |

Note: Direct binding affinities (Ki) and half-maximal inhibitory concentrations (IC50) for this compound on specific ion channels (TRPV1, NaVs) and tachykinin receptors (NK1, NK2) are not currently well-documented in publicly available literature.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of this compound's mechanism of action.

In Vivo Cough Models

This model is widely used to evaluate the efficacy of antitussive agents.

-

Animals: Male Dunkin-Hartley guinea pigs (300-400 g) are typically used.

-

Housing: Animals are housed in a controlled environment with free access to food and water.

-

Cough Induction:

-

Animals are placed individually in a whole-body plethysmograph.

-

An aerosol of either capsaicin (e.g., 30 µM) or citric acid (e.g., 0.4 M) in saline is delivered into the chamber for a set period (e.g., 5-10 minutes).[10]

-

-

Drug Administration: this compound or vehicle is administered orally (p.o.), intraperitoneally (i.p.), or via aerosol inhalation at various time points before the tussive challenge.

-

Data Acquisition and Analysis:

-

Cough sounds are detected by a microphone placed in the chamber and recorded.

-

The number of coughs is counted manually by a trained observer blinded to the treatment and can be verified by analyzing the audio recordings and pressure changes within the plethysmograph.[11]

-

Dose-response curves are generated to calculate the ED50 value.

-

In Vivo Electrophysiology

This technique allows for the direct measurement of the effects of a compound on the electrical activity of individual C-fibers.

-

Animals: Adult cats of either sex are used.

-

Anesthesia: Anesthesia is induced and maintained with an appropriate anesthetic agent (e.g., pentobarbital sodium).

-

Surgical Preparation:

-

The trachea is cannulated for artificial ventilation.

-

The chest is opened, and the lungs are ventilated.

-

One vagus nerve is dissected free in the neck and sectioned. The distal end is placed on a recording electrode.

-

-

Fiber Identification:

-

Single C-fibers are identified by their slow conduction velocity (<2 m/s) and their response to chemical stimuli such as capsaicin or phenylbiguanide (PBG) injected intravenously.

-

-

Drug Administration: this compound is administered intravenously (i.v.).

-

Data Acquisition and Analysis:

-

Action potentials from a single C-fiber are recorded, amplified, and displayed on an oscilloscope.

-

The firing frequency of the C-fiber is measured before and after the administration of the tussive agent and the test compound.

-

The percentage inhibition of the C-fiber response is calculated.[8]

-

In Vitro Neuropeptide Release Assays

This assay measures the direct effect of a compound on the release of neuropeptides from sensory nerve endings in airway tissue.

-

Tissue Preparation:

-

Guinea pigs are euthanized, and the trachea is rapidly excised and placed in oxygenated Krebs-Henseleit solution.

-

The trachea can be used as a whole or cut into segments.

-

-

Experimental Setup:

-

The tracheal preparation is mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.

-

-

Stimulation of Neuropeptide Release:

-

Neuropeptide release is induced by electrical field stimulation or by chemical stimuli such as capsaicin or high potassium concentrations.

-

-

Sample Collection and Analysis:

-

The bathing solution is collected at specific time points before and after stimulation.

-

The concentration of Substance P in the collected samples is determined using a specific and sensitive method, such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).[11]

-

-

Drug Application: this compound is added to the organ bath at various concentrations before the stimulation to assess its inhibitory effect on neuropeptide release.

Neurogenic Plasma Extravasation Model

This in vivo model assesses the effect of a compound on the increase in vascular permeability induced by the release of sensory neuropeptides.

-

Animals: Male Sprague-Dawley or Fischer 344 rats are commonly used.

-

Procedure:

-

Animals are anesthetized.

-

Evans blue dye (a marker for plasma albumin) is injected intravenously.

-

Neurogenic inflammation is induced by intravenous administration of capsaicin or Substance P, or by electrical stimulation of the vagus nerve.[4]

-

After a set time, the animal is euthanized, and the trachea is removed.

-

-

Quantification of Extravasation:

-

The Evans blue dye is extracted from the tracheal tissue using formamide.

-

The concentration of the dye is measured spectrophotometrically.

-

-

Drug Treatment: this compound is administered prior to the induction of neurogenic inflammation to evaluate its inhibitory effect on plasma extravasation.[4]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows discussed in this guide.

References

- 1. Vagal afferent activation suppresses systemic inflammation via the splanchnic anti-inflammatory pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro reactivity (“organ chamber”) of guinea pig tracheal rings—methodology considerations - Sumarelli Albuquerque - Annals of Translational Medicine [atm.amegroups.org]

- 3. Peripheral site of action of this compound in experimentally-induced cough: role of sensory neuropeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound reduces capsaicin- and substance P-induced plasma extravasation in the rat trachea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Effectiveness of this compound against cigarette smoke-induced airway hyperreactivity: possible mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Targeting Voltage Gated Sodium Channels NaV1.7, NaV1.8, and NaV1.9 for Treatment of Pathological Cough - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Electrophysiological and pharmacological validation of vagal afferent fiber type of neurons enzymatically isolated from rat nodose ganglia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Female Guinea Pig Model for Cough Studies and Its Response to Most Common Tussive Substances - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Release of substance P from guinea pig trachea leukotriene D4 - PubMed [pubmed.ncbi.nlm.nih.gov]

Levodropropizine's Peripheral Antitussive Effects: A Technical Guide

Introduction

Cough is a critical protective reflex, yet it is also a primary symptom for which patients seek medical attention, often leading to a significant impact on quality of life.[1][2][3] Antitussive agents are broadly categorized based on their site of action: centrally acting agents that suppress the cough center in the brainstem, and peripherally acting agents that target the afferent arm of the cough reflex in the respiratory tract.[1][4][5][6] Levodropropizine is a non-opioid, peripherally acting antitussive that has demonstrated comparable efficacy to central agents but with a superior safety profile, particularly concerning central nervous system (CNS) side effects.[1][3][7][8] This technical guide provides an in-depth review of the core mechanisms, experimental validation, and clinical data supporting the peripheral antitussive effects of this compound, intended for researchers, scientists, and drug development professionals.

Core Mechanism of Action: Inhibition of Sensory C-Fibers

The primary mechanism underlying this compound's antitussive effect is the inhibition of peripheral sensory C-fibers within the larynx, trachea, and bronchial tree.[1][4][9] These unmyelinated nerve fibers are key initiators of the cough reflex, responding to various chemical and mechanical stimuli.[4] this compound's action on these fibers interrupts the afferent signaling pathway of the cough reflex.

The proposed signaling pathway involves the following steps:

-

Stimulation : Irritants (e.g., capsaicin, citric acid, inflammatory mediators) activate sensory C-fibers in the airways.

-

Neuropeptide Release : This activation triggers the release of sensory neuropeptides, such as Substance P (SP) and other tachykinins.[5][9][10]

-

Cough Reflex & Neurogenic Inflammation : Neuropeptides act on their respective receptors, leading to the transmission of cough-inducing signals to the brainstem and promoting local neurogenic inflammation, which can further sensitize the airways.[10][11]

-

Inhibition by this compound : this compound is believed to inhibit the activation of C-fibers and the subsequent release of these neuropeptides, thereby reducing the sensitivity of the airways and suppressing the cough reflex.[4][5][8][9][10]

This peripheral action is a key differentiator from centrally acting agents like codeine and dextromethorphan, which directly target the cough center in the brain.[1][12] The lack of significant CNS activity means this compound avoids common side effects like sedation, drowsiness, and respiratory depression.[1][9][10]

Preclinical Evidence and Experimental Protocols

The peripheral mechanism of this compound has been substantiated through various preclinical models. These experiments are crucial for elucidating the drug's site of action and differentiating it from central antitussives.

Key Experimental Protocols

-

Capsaicin-Induced Cough Model (Guinea Pig) : This model assesses the drug's effect on chemically-induced cough mediated by C-fiber activation.

-

Methodology : Guinea pigs are exposed to an aerosol of capsaicin to induce coughing. This compound or a control substance (placebo or a central antitussive like codeine) is administered prior to the capsaicin challenge, typically via oral or aerosol routes. The number of coughs is recorded and compared between treatment groups.[13] In some studies, capsaicin-desensitized animals (where neuropeptides are depleted) are used to confirm the role of sensory neuropeptides in the drug's action.[13]

-

Key Findings : this compound effectively inhibits capsaicin-induced cough.[13] Notably, after aerosol administration, this compound and codeine were found to be equipotent, suggesting a potent local, peripheral action for this compound.[13] In neuropeptide-depleted animals, this compound failed to prevent vagally-elicited cough, unlike codeine, directly implicating sensory neuropeptides in its mechanism.[13]

-

-

Citric Acid-Induced Cough Model (Human Volunteers) : This is a standardized clinical experimental model to evaluate antitussive potency.

-

Methodology : Healthy volunteers inhale nebulized citric acid at a predetermined dose known to induce a consistent cough response (e.g., at least ten coughs over 30 seconds).[14][15] Following baseline measurements, subjects are given a single oral dose of this compound, a comparator drug, or placebo in a double-blind, crossover design. Cough challenges are repeated at set intervals (e.g., 1, 2, and 6 hours post-dose) to assess the onset and duration of the antitussive effect.[14][15]

-

Key Findings : Single oral doses of this compound (60 mg and 90 mg) produced a marked and statistically significant reduction in cough response to about one-third to one-sixth of pre-drug values within 1 hour, with the effect sustained for up to 6 hours.[14]

-

-

Direct Vagal C-Fiber Recording (Anesthetized Cat) : This protocol directly measures the drug's effect on the electrical activity of C-fibers.

-

Methodology : In anesthetized cats, single-unit electrical activity of vagal afferent C-fibers is recorded. These fibers are identified by their response to chemical stimuli like phenylbiguanide (PBG).[16][17] this compound is administered intravenously, and the C-fiber response to PBG is measured before and after drug administration.[16]

-

Key Findings : this compound significantly reduced the response of vagal C-fibers to chemical stimuli. The inhibition was approximately 50% in pulmonary C-fibers and 25% in non-pulmonary fibers, providing direct evidence of its inhibitory action on these sensory nerves.[16]

-

Quantitative Preclinical Data

| Experimental Model | Species | Key Finding | Quantitative Result | Reference |

| Vagal C-Fiber Recording | Anesthetized Cat | Inhibition of C-fiber response to PBG | ~50% inhibition in pulmonary fibers; ~25% in non-pulmonary fibers | [16] |

| Capsaicin-Induced Plasma Extravasation | Rat | Dose-dependent reduction of extravasation | Significant reduction with 10, 50, and 200 mg/kg doses | [18] |

| Intracerebroventricular (i.c.v.) Injection | Guinea Pig | No prevention of electrically-induced cough | 40 µg/50 µL i.c.v. This compound was ineffective, whereas 5 µg/50 µL i.c.v. codeine was effective | [13] |

Clinical Efficacy and Comparative Data

Clinical trials have consistently shown that this compound is an effective antitussive in both adult and pediatric populations for cough associated with various respiratory conditions.[1][2][19] Meta-analyses have confirmed its superior or equivalent efficacy compared to central antitussives, coupled with better tolerability.[1][5][20]

Comparison with Central Antitussives vs. Placebo

The distinction between peripheral and central action is critical for understanding the drug's benefit/risk profile. This compound's peripheral action avoids the CNS side effects associated with opioids (codeine) and non-opioids (dextromethorphan) that act on the brainstem's cough center.[1][5]

Summary of Clinical Trial Data

| Study Type | Comparison | Patient Population | Key Efficacy Outcome | Result | Reference |

| Meta-analysis (7 studies) | This compound vs. Central Antitussives & Placebo | 1,178 adults and children | Overall antitussive efficacy | This compound showed statistically significant better efficacy (p=0.0015) | [1][5] |

| Observational Study | This compound vs. Central Antitussives | 433 children with acute cough | Percentage of cough resolution | 47% in this compound group vs. 28% in central antitussives group (p=0.0012) | [1] |

| Double-blind RCT | This compound vs. Dextromethorphan | 209 adults with nonproductive cough | Reduction in coughing spells | Both drugs significantly reduced cough spells after Day 2 (p < 0.05), with similar effect | [1] |

| Double-blind RCT | This compound vs. Dihydrocodeine | 140 adults with lung carcinoma | Cough relief, nocturnal awakenings | Both agents were comparable for efficacy parameters | [1][4] |

| Double-blind, Placebo-controlled | This compound vs. Placebo | 20 patients with COPD-associated cough | Reduction in cough episodes | 54.4% reduction with this compound (p < 0.05) vs. 16.2% (non-significant) with placebo | [1] |

| CO2 Re-breathing Test | This compound vs. Dihydrocodeine vs. Placebo | 24 patients with chronic cough | Ventilatory response to hypercapnia | Dihydrocodeine affected response (p < 0.01), while this compound and placebo did not, confirming lack of central respiratory depression | [1][21] |

Conclusion

The antitussive effects of this compound are mediated by a distinct peripheral mechanism of action. Extensive preclinical and clinical evidence demonstrates that it functions by inhibiting the activation of sensory C-fibers in the airways and modulating the release of sensory neuropeptides. This targeted peripheral action effectively reduces cough frequency and severity without the CNS side effects commonly associated with centrally acting agents. The favorable benefit-risk profile, supported by robust experimental and clinical data, establishes this compound as a valuable therapeutic option in the management of nonproductive cough.

References

- 1. This compound: Comprehensive Review of the Peripheral Antitussive [japi.org]

- 2. Clinical trials with the new antitussive this compound in adult bronchitic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound: Comprehensive Review of the Peripheral Antitussive - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound: A promising peripherally acting antitussive agent - IP Indian J Immunol Respir Med [ijirm.org]

- 5. This compound for treating cough in adult and children: a meta-analysis of published studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Neuromodulators in Acute and Chronic Cough in Children: An Update from the Literature - PMC [pmc.ncbi.nlm.nih.gov]

- 10. What is the mechanism of this compound? [synapse.patsnap.com]

- 11. Tachykinins and Their Receptors: Contributions to Physiological Control and the Mechanisms of Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]

- 13. Peripheral site of action of this compound in experimentally-induced cough: role of sensory neuropeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A comparative study of the antitussive activity of this compound and dropropizine in the citric acid-induced cough model in normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A comparative study of the antitussive activity of this compound and dropropizine in the citric acid-induced cough model in normal subjects. | Semantic Scholar [semanticscholar.org]

- 16. Effects of this compound on vagal afferent C-fibres in the cat - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Effects of this compound on vagal afferent C-fibres in the cat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. This compound reduces capsaicin- and substance P-induced plasma extravasation in the rat trachea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. publications.ersnet.org [publications.ersnet.org]

- 21. firstwordpharma.com [firstwordpharma.com]

The Pharmacological Profile of Levodropropizine: A Peripherally Acting Antitussive

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Levodropropizine is a non-opioid, peripherally acting antitussive agent that has demonstrated significant efficacy in the symptomatic treatment of cough. Unlike centrally acting antitussives, this compound's mechanism of action is primarily localized to the respiratory tract, offering a favorable safety profile with a reduced incidence of central nervous system side effects. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, pharmacokinetics, pharmacodynamics, clinical efficacy, and safety. Detailed summaries of quantitative data are presented in tabular format, and key experimental protocols are described. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of its pharmacological properties.

Introduction

Cough is a protective reflex that aids in clearing the airways of foreign particles and excess secretions.[1] However, persistent and non-productive cough can be distressing and significantly impair quality of life.[2] Antitussive agents are broadly classified into centrally and peripherally acting drugs.[1] Centrally acting agents, such as codeine and dextromethorphan, suppress the cough reflex by acting on the cough center in the medulla.[3] While effective, their use can be limited by side effects like drowsiness, respiratory depression, and potential for abuse.[2][4]

This compound, the (S)-enantiomer of dropropizine, emerged as a peripherally acting alternative with a more favorable safety and tolerability profile compared to its racemate.[1] Its unique mechanism of action, targeting the afferent arm of the cough reflex, has made it a valuable therapeutic option for the management of cough in both adults and children.[1][2]

Mechanism of Action

This compound exerts its antitussive effect primarily through a peripheral mechanism, modulating the activity of sensory C-fibers in the airways.[1][3]

Inhibition of C-fiber Activation

The cough reflex is initiated by the stimulation of sensory nerves, including myelinated Aδ-fibers and unmyelinated C-fibers, located in the larynx, trachea, and bronchi.[1][3] Vagal sensory C-fibers are particularly sensitive to irritants and inflammatory mediators.[3] this compound has been shown to inhibit the activation of these C-fibers, thereby reducing the transmission of afferent cough signals to the central nervous system.[1][5]

Modulation of Sensory Neuropeptides

Upon activation, C-fibers release sensory neuropeptides, such as Substance P, which contribute to neurogenic inflammation and further sensitization of the cough reflex.[4][6] this compound has been demonstrated to inhibit the release of these neuropeptides from C-fibers.[7] Specifically, it has been shown to reduce capsaicin- and Substance P-induced plasma extravasation in the trachea of animal models, indicating an anti-inflammatory action that complements its antitussive effect.[6][8] This modulation of sensory neuropeptides is a key aspect of its peripheral mechanism.[9]

Lack of Central Nervous System Effects

A defining feature of this compound is its lack of significant central nervous system (CNS) activity.[1] Studies have shown that it does not bind to opioid receptors and does not cause the typical CNS side effects associated with centrally acting antitussives, such as sedation and respiratory depression.[3][7] In a randomized clinical trial, this compound, at the recommended dose, did not affect the ventilatory response to CO2, further supporting the absence of a central action.[10]

Figure 1: Signaling pathway of the cough reflex and the inhibitory action of this compound.

Pharmacokinetics

This compound exhibits a predictable pharmacokinetic profile characterized by rapid absorption and elimination.[11]

Absorption, Distribution, Metabolism, and Excretion (ADME)

Following oral administration, this compound is rapidly absorbed from the gastrointestinal tract.[5][11] It has a high bioavailability of over 75%.[3][11] The drug is metabolized in the liver and primarily excreted through the kidneys as both unchanged drug and metabolites.[4]

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value | Reference(s) |

| Bioavailability | >75% | [11],[5] |

| Time to Peak Plasma Concentration (Tmax) | 0.25 - 2 hours | [11] |

| Elimination Half-life (t1/2) | ~2.3 hours | [11],[12] |

| Plasma Protein Binding | 11-14% | [5],[12] |

| Excretion | Primarily via urine (35% as unchanged drug and metabolites) | [5],[12] |

Pharmacodynamics

The pharmacodynamic effects of this compound are centered on its potent antitussive activity without the confounding effects of central nervous system depression.

Antitussive Efficacy

Clinical studies have consistently demonstrated the efficacy of this compound in reducing cough frequency and severity across various underlying conditions, including acute and chronic bronchitis.[1][2] Meta-analyses have shown that this compound is significantly more effective than placebo and has comparable or superior efficacy to centrally acting antitussives like codeine, cloperastine, and dextromethorphan in both adult and pediatric populations.[2][13][14]

Table 2: Comparative Clinical Efficacy of this compound

| Comparator | Patient Population | Key Findings | Reference(s) |

| Dextromethorphan | Adults with non-productive cough | This compound showed a significant reduction in cough frequency and severity, with a higher final efficacy score. | [1] |

| Dihydrocodeine | Adults with non-productive cough in lung cancer | Both drugs significantly reduced cough severity and nocturnal awakenings with similar efficacy. | [1] |

| Central Antitussives (Codeine, Cloperastine) | Children with acute cough | This compound led to a significantly higher percentage of cough resolution (47% vs. 28%). | [3] |

| Placebo | Adults with obstructive pulmonary disease | This compound significantly reduced the number of cough episodes by 54.4% compared to a non-significant decrease with placebo. | [3] |

Safety and Tolerability

This compound is generally well-tolerated.[1] The most common side effects are mild and include nausea, vomiting, diarrhea, and fatigue.[5] Due to its peripheral mechanism of action, it has a significantly lower incidence of CNS side effects, such as somnolence, compared to central antitussives.[1] Studies in healthy volunteers and patients with chronic respiratory failure have shown that this compound does not depress respiratory function or mucociliary clearance.[3]

Experimental Protocols

The pharmacological properties of this compound have been elucidated through various preclinical and clinical experimental models.

Citric Acid-Induced Cough Model in Humans

This model is used to assess the antitussive potency of drugs in a controlled clinical setting.

-

Objective: To evaluate the effect of a single oral dose of this compound on citric acid-induced cough in healthy volunteers.

-

Methodology:

-

Subject Selection: Healthy, non-smoking volunteers are recruited.

-

Baseline Cough Challenge: Subjects inhale nebulized citric acid at increasing concentrations to determine the dose that reproducibly induces a consistent number of coughs.

-

Drug Administration: A randomized, double-blind, crossover design is typically employed, where subjects receive a single oral dose of this compound, a comparator drug (e.g., dropropizine), or placebo on different study days.

-

Post-Dose Cough Challenges: The citric acid cough challenge is repeated at specific time points after drug administration (e.g., 1, 2, and 6 hours) to assess the change in cough response.

-

Data Analysis: The number of coughs at each time point is recorded and compared between treatment groups to determine the antitussive effect.[15][16]

-

References

- 1. This compound: A promising peripherally acting antitussive agent - IP Indian J Immunol Respir Med [ijirm.org]

- 2. This compound for treating cough in adult and children: a meta-analysis of published studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound: Comprehensive Review of the Peripheral Antitussive [japi.org]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. mims.com [mims.com]

- 6. selleckchem.com [selleckchem.com]

- 7. This compound Pharmacology - Active Ingredient - RxReasoner [rxreasoner.com]

- 8. This compound reduces capsaicin- and substance P-induced plasma extravasation in the rat trachea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Peripheral site of action of this compound in experimentally-induced cough: role of sensory neuropeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. publications.ersnet.org [publications.ersnet.org]

- 11. Pharmacokinetic Analysis of this compound and Its Potential Therapeutic Advantages Considering Eosinophil Levels and Clinical Indications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]

- 13. publications.ersnet.org [publications.ersnet.org]

- 14. This compound for treating cough in adult and children: a meta-analysis of published studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A comparative study of the antitussive activity of this compound and dropropizine in the citric acid-induced cough model in normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A comparative study of the antitussive activity of this compound and dropropizine in the citric acid-induced cough model in normal subjects. | Semantic Scholar [semanticscholar.org]

Levodropropizine's Interaction with Sensory Neuropeptides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levodropropizine is a peripherally acting antitussive agent that has demonstrated efficacy in the management of cough. Its mechanism of action is distinct from centrally acting antitussives and is primarily attributed to its modulatory effects on sensory neuropeptides within the respiratory tract. This technical guide provides an in-depth analysis of the available scientific evidence detailing the interaction of this compound with sensory neuropeptides, focusing on its effects on C-fiber activation, neuropeptide release, and the underlying signaling pathways. This document summarizes key quantitative data, provides an overview of experimental protocols used in preclinical studies, and visualizes the proposed mechanisms of action.

Introduction

Cough is a protective reflex initiated by the stimulation of sensory nerves in the airways, primarily unmyelinated C-fibers and thinly myelinated Aδ-fibers.[1] The activation of these fibers by various stimuli, including inflammatory mediators and irritants, leads to the release of sensory neuropeptides such as Substance P (SP) and Neurokinin A (NKA).[2] These neuropeptides contribute to neurogenic inflammation, characterized by plasma extravasation, vasodilation, and mucus hypersecretion, further exacerbating cough and airway hyperreactivity.

This compound, the levorotatory (S)-isomer of dropropizine, is a non-opioid antitussive agent with a peripheral mechanism of action.[3] Unlike centrally acting agents that suppress the cough center in the brainstem, this compound is thought to exert its effects at the level of the sensory afferent nerves in the airways.[4][5] This guide explores the intricate details of this compound's interaction with the sensory neuropeptide system.

Mechanism of Action: Modulation of Sensory Nerve Function

The primary mechanism underlying the antitussive effect of this compound involves the inhibition of sensory nerve activation and the subsequent release of neuropeptides.[6][7]

Inhibition of C-fiber Activation

Preclinical studies have consistently demonstrated that this compound inhibits the activation of vagal afferent C-fibers, which are key players in the cough reflex.[1][8]

-

Evidence from in vivo studies: In anesthetized cats, intravenous administration of this compound was shown to reduce the response of both pulmonary and non-pulmonary C-fibers to chemical stimuli like phenylbiguanide (PBG).[8][9] This inhibition was quantified, showing a significant reduction in C-fiber discharge rate.[8]

-

Capsaicin-desensitized models: Experiments using capsaicin-desensitized animals, in which sensory neuropeptides are depleted, have provided further evidence for the role of these neuropeptides in this compound's mechanism. In such models, this compound failed to prevent vagally elicited cough, suggesting that its action is dependent on the presence of sensory neuropeptides.[5]

Modulation of Sensory Neuropeptide Release and Effects

This compound has been shown to interfere with the release and actions of sensory neuropeptides, particularly Substance P.[6]

-

Inhibition of Neurogenic Inflammation: this compound dose-dependently reduces plasma extravasation in the trachea induced by both the C-fiber stimulant capsaicin and by exogenously administered Substance P.[10] This indicates that this compound can act at a postjunctional level to inhibit the inflammatory effects of sensory neuropeptides.[10]

-

Selectivity: The inhibitory effect of this compound on plasma extravasation appears to be selective for neurogenic inflammation, as it does not affect extravasation induced by platelet-activating factor (PAF).[10]

Quantitative Data on this compound's Effects

The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound on sensory nerve function and neurogenic inflammation.

| Parameter | Experimental Model | Agent/Stimulus | This compound Dose/Concentration | Observed Effect | Reference |

| C-fiber Response Inhibition | Anesthetized cats | Phenylbiguanide (PBG) | 15 mg/kg, i.v. | ~50% inhibition (pulmonary C-fibers) | [8] |

| ~25% inhibition (non-pulmonary C-fibers) | [8] | ||||

| Plasma Extravasation Inhibition | Rat trachea | Capsaicin | 10, 50, and 200 mg/kg | Dose-dependent reduction in Evans blue dye extravasation | [10] |

| Rat trachea | Substance P | 200 mg/kg | Inhibition of Evans blue dye extravasation | [10] | |

| Cough Inhibition (vs. Codeine) | Guinea pigs (capsaicin-induced cough) | Capsaicin aerosol | Oral administration | Codeine is 2-3 times more potent | [5] |

| Aerosol administration | Equipotent with codeine | [5] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to elucidate the mechanism of action of this compound.

In Vivo Models of Cough and Neurogenic Inflammation

-

Capsaicin-Induced Cough in Guinea Pigs:

-

Conscious guinea pigs are placed in a chamber and exposed to an aerosol of capsaicin (e.g., 30 µM) to induce coughing.

-

The number of coughs is counted by trained observers or recorded using a sound-sensitive data acquisition system.

-

This compound or a vehicle control is administered (e.g., orally or via aerosol) prior to capsaicin challenge to assess its antitussive effect.

-

-

Neurogenic Plasma Extravasation (Evans Blue Dye Assay):

-

Anesthetized rats are injected intravenously with Evans blue dye, which binds to albumin.

-

Neurogenic inflammation is induced in the trachea by intravenous administration of capsaicin or Substance P.

-

This compound or a vehicle is administered prior to the inflammatory stimulus.

-

After a set time, the animals are perfused to remove intravascular dye, and the trachea is dissected.

-

The extravasated Evans blue dye in the tracheal tissue is extracted (e.g., with formamide) and quantified spectrophotometrically.

-

Electrophysiological Recordings

-

Single-Unit Recording of Vagal Afferent C-fibers:

-

Anesthetized cats are ventilated, and the vagus nerve is exposed.

-

Single C-fiber activity is recorded using suction electrodes placed on the distal end of the cut vagus nerve.

-

C-fibers are identified by their response to chemical stimuli such as phenylbiguanide (PBG) injected into the right atrium.

-

This compound is administered intravenously, and its effect on the PBG-induced C-fiber discharge is recorded and analyzed.

-

Signaling Pathways and Molecular Mechanisms

The precise molecular target of this compound on sensory nerve endings is not yet fully elucidated. However, based on the available evidence, a proposed signaling pathway can be visualized. This compound appears to act peripherally on C-fibers to inhibit their activation, thereby reducing the release of sensory neuropeptides like Substance P. This leads to a downstream reduction in neurogenic inflammation and the cough reflex. One study suggests that the mechanism is independent of tachykinin NK1 receptor blockade.[10]

The following diagram illustrates a potential workflow for evaluating the peripheral antitussive activity of a compound like this compound.

Conclusion and Future Directions

The available evidence strongly supports the hypothesis that this compound exerts its antitussive effects through a peripheral mechanism involving the modulation of sensory neuropeptides. By inhibiting the activation of C-fibers and the subsequent release and action of neuropeptides like Substance P, this compound effectively reduces cough and associated neurogenic inflammation.

Further research is warranted to precisely identify the molecular target(s) of this compound on sensory nerve terminals. Elucidating whether this compound interacts with specific ion channels (e.g., TRP channels or voltage-gated sodium channels) or other receptors would provide a more complete understanding of its mechanism of action and could pave the way for the development of novel, even more targeted, peripheral antitussive therapies. Additionally, more quantitative in vitro studies are needed to determine the specific inhibitory concentrations (e.g., IC50) of this compound on neuropeptide release from sensory neurons.

References

- 1. Effects of this compound on vagal afferent C-fibres in the cat - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scholars.uky.edu [scholars.uky.edu]

- 3. Pharmacokinetic Analysis of this compound and Its Potential Therapeutic Advantages Considering Eosinophil Levels and Clinical Indications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound reduces capsaicin- and substance P-induced plasma extravasation in the rat trachea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Electrophysiology study using patch clamp technique in sensory neurons | Brazilian Journal of Case Reports [bjcasereports.com.br]

- 6. Targeting voltage gated sodium channels NaV1.7, Na V1.8, and Na V1.9 for treatment of pathological cough - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Differential modulation of Nav1.7 and Nav1.8 channels by antidepressant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Substance P promotes the progression of bronchial asthma through activating the PI3K/AKT/NF-κB pathway mediated cellular inflammation and pyroptotic cell death in bronchial epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effects of this compound on vagal afferent C-fibres in the cat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pure.johnshopkins.edu [pure.johnshopkins.edu]

The Genesis and Synthesis of Levodropropizine: A Technical Guide

Foreword: This document provides an in-depth technical overview of the discovery and synthesis history of Levodropropizine, a peripherally acting antitussive agent. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive look at the compound's origins, its various synthetic pathways with detailed experimental protocols, and its mechanism of action. All quantitative data has been summarized in tabular format for ease of comparison, and key processes are visualized through diagrams generated using the DOT language.

Discovery and Development

This compound was developed and brought to market by the Italian pharmaceutical company Dompé Farmaceutici S.p.A.[1][2][3][4][5] It was first launched in Italy in 1988.[1] The development of this compound stemmed from research into the isomers of the racemic antitussive drug, dropropizine.[6][7]

Initial studies revealed that the levorotatory (S)-isomer, this compound, possessed antitussive activity comparable to the racemic mixture but exhibited a significantly better safety profile, with markedly reduced central nervous system (CNS) side effects such as sedation.[6][7][8] This improved therapeutic index was a key driver for its development as a standalone drug. This compound is a non-opioid agent that exerts its effect through a peripheral mechanism, making it a safer alternative to centrally acting antitussives like codeine and dextromethorphan.[6][9][10][11]

Synthetic Strategies

The synthesis of enantiomerically pure this compound has been approached through two primary strategies: the chiral resolution of racemic dropropizine and asymmetric synthesis from a chiral starting material.

Chiral Resolution of Racemic Dropropizine

One of the earliest and most established methods for obtaining this compound is through the resolution of the racemic dropropizine mixture. This method typically involves the use of a chiral resolving agent to form diastereomeric salts, which can then be separated.

A widely employed method for the chiral resolution of dropropizine utilizes L-(+)-tartaric acid.[12] The process involves the formation of diastereomeric tartrate salts, which exhibit different solubilities, allowing for their separation by fractional crystallization.

Experimental Protocol:

-

Salt Formation: A suspension of racemic dropropizine and L-(+)-tartaric acid (in a 1:1 molar ratio) in water is heated until a clear solution is obtained.[12]

-

Crystallization: The solution is filtered while hot to remove any impurities and then allowed to cool to room temperature (approximately 25-28°C). The mixture is left to stand for 24 hours to allow for the precipitation of the this compound-L-(+)-tartrate salt.[12]

-

Purification: The precipitated salt is collected by filtration and recrystallized multiple times from water to achieve high optical purity.[12]

-

Liberation of this compound: The optically pure salt is dissolved in water and the solution is made alkaline (pH 11) with a base such as 10% sodium hydroxide.[12]

-

Extraction: The free base, this compound, is extracted from the aqueous solution using an organic solvent like methylene chloride.[12]

-

Isolation: The combined organic extracts are dried over a suitable drying agent, and the solvent is evaporated to yield the final this compound product.

Asymmetric Synthesis

Asymmetric synthesis offers a more direct route to enantiomerically pure this compound, avoiding the need for resolution and the loss of 50% of the material as the undesired enantiomer. These methods typically start with a readily available chiral building block.

A common and efficient asymmetric synthesis of this compound starts with the chiral precursor (R)-(-)-3-chloro-1,2-propanediol.[1] This method involves the nucleophilic substitution of the chlorine atom by N-phenylpiperazine.

Experimental Protocol:

-

Reaction Setup: N-phenylpiperazine and (R)-(-)-3-chloro-1,2-propanediol are reacted in a suitable medium, such as water or an alcohol.[1]

-

Base Catalysis: The reaction is carried out in the presence of a base, such as sodium hydroxide or sodium bicarbonate, which acts as a catalyst and neutralizes the hydrochloric acid formed during the reaction.[1]

-

Reaction Conditions: The reaction mixture is typically stirred at a controlled temperature, for instance, initially at 15-30°C and then warmed to 40-60°C for a period of 12-20 hours. The pH is maintained in the range of 8-12.[1]

-

Work-up and Purification: After the reaction is complete, the mixture is cooled, and the crude this compound is isolated. Purification is achieved through recrystallization from a suitable organic solvent to yield the final product with high purity.

Another asymmetric route utilizes (R)-glycidol as the chiral starting material. Glycidol is a versatile chiral building block that can be ring-opened by a nucleophile to introduce the desired stereocenter.

Experimental Protocol:

-

Ring Opening: (R)-glycidol is reacted with N-phenylpiperazine. The nucleophilic attack of the piperazine nitrogen on the epoxide ring of glycidol leads to the formation of this compound.

-

Reaction Conditions: The reaction is typically carried out in a suitable solvent and may be facilitated by a catalyst.

-

Purification: The resulting this compound is then purified using standard techniques such as crystallization or chromatography to remove any unreacted starting materials or byproducts.

Quantitative Data

The following tables summarize the quantitative data reported for the synthesis and pharmacokinetic properties of this compound.

Table 1: Synthetic Yields and Purity of this compound

| Synthetic Route | Starting Material | Reported Yield | Reported Purity/Optical Purity | Reference |

| Asymmetric Synthesis | N-phenylpiperazine and (R)-(-)-3-chloro-1,2-propanediol | 56.3% | >99% optical purity | [1] |

| Asymmetric Synthesis | N-phenylpiperazine and (R)-(-)-3-chloro-1,2-propanediol | 69.0% | 99.8% | |

| Asymmetric Synthesis | N-phenylpiperazine and (R)-(-)-3-chloro-1,2-propanediol | 77.9-83.4% | >99.9% | [1] |

Table 2: Pharmacokinetic Parameters of this compound

| Parameter | Value | Reference |

| Bioavailability | >75% | [9][13] |

| Time to Peak Plasma Concentration (Tmax) | 0.25 - 2 hours | [13] |

| Elimination Half-life (t1/2) | ~2.3 hours | [13] |

| Plasma Protein Binding | 11-14% |

Mechanism of Action

This compound functions as a peripherally acting antitussive, distinguishing it from many other cough suppressants that act on the central nervous system.[6][9][11] Its primary mechanism of action involves the inhibition of the afferent pathways of the cough reflex.

The drug is believed to act on the sensory C-fibers of the vagus nerve in the respiratory tract.[6][10] By inhibiting the activation of these fibers, this compound reduces the transmission of cough-inducing signals to the brainstem.

Furthermore, this compound has been shown to modulate the release of sensory neuropeptides, such as Substance P, from these C-fibers.[10][11] Substance P is a key mediator in the cough reflex and inflammatory responses in the airways. By inhibiting its release, this compound not only suppresses the cough reflex but may also exert anti-inflammatory effects.[11]

Visualizations

Synthetic Pathways

Caption: Synthetic routes to this compound.

Mechanism of Action

Caption: Peripheral mechanism of action of this compound.

References

- 1. CN105481795A - Production process of this compound - Google Patents [patents.google.com]

- 2. Dompe Farmaceutici SpA - Drug pipelines, Patents, Clinical trials - Synapse [synapse.patsnap.com]

- 3. Dompé Farmaceutici - Wikipedia [en.wikipedia.org]

- 4. dompe.com [dompe.com]

- 5. dompe.com [dompe.com]

- 6. This compound: A promising peripherally acting antitussive agent - IP Indian J Immunol Respir Med [ijirm.org]

- 7. Enantioselective effects of this compound and dropropizine on psychomotor functions in normal volunteers: A placebo-controlled, double-blind comparative study : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]

- 8. researchgate.net [researchgate.net]

- 9. This compound: Comprehensive Review of the Peripheral Antitussive [japi.org]

- 10. This compound for treating cough in adult and children: a meta-analysis of published studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. What is the mechanism of this compound? [synapse.patsnap.com]

- 12. US5087698A - Process for the optical resolution of dropopizine - Google Patents [patents.google.com]

- 13. mdpi.com [mdpi.com]

In-Vitro Anti-inflammatory Properties of Levodropropizine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levodropropizine, a peripherally acting antitussive agent, has demonstrated notable anti-inflammatory properties in various in-vitro models. This technical guide provides a comprehensive overview of the existing research on the in-vitro anti-inflammatory effects of this compound. It details the experimental protocols, presents quantitative data from key studies, and visualizes the underlying signaling pathways. The primary mechanism of its anti-inflammatory action appears to be the modulation of sensory neuropeptide release from C-fibers, thereby mitigating neurogenic inflammation. This document is intended to serve as a valuable resource for researchers and professionals in the field of pharmacology and drug development.

Introduction

This compound is the levorotatory (S)-isomer of dropropizine and is primarily recognized for its antitussive efficacy. Unlike centrally acting antitussives, this compound exerts its effects in the periphery, which is associated with a more favorable safety profile, particularly a lower incidence of central nervous system side effects.[1] Beyond its role in cough suppression, a growing body of evidence highlights its anti-inflammatory capabilities. This guide focuses specifically on the in-vitro studies that have elucidated the mechanisms behind these anti-inflammatory properties.

The core of this compound's anti-inflammatory action lies in its ability to inhibit the release of sensory neuropeptides from vagal afferent C-fibers.[2][3] This action is crucial in attenuating neurogenic inflammation, a key component of various respiratory and inflammatory conditions.

Inhibition of Neuropeptide Release and Neurogenic Inflammation

The most well-documented in-vitro anti-inflammatory effect of this compound is its ability to inhibit the release of neuropeptides, such as Substance P, from sensory C-fibers. This inhibition has been shown to reduce neurogenic plasma extravasation, a hallmark of neurogenic inflammation.

Inhibition of Capsaicin- and Substance P-Induced Plasma Extravasation

A key study demonstrated that this compound dose-dependently reduces plasma extravasation in the rat trachea induced by both capsaicin and Substance P. This suggests that this compound acts at a post-junctional level, independent of tachykinin NK1 receptor blockade.

Table 1: Effect of this compound on Capsaicin- and Substance P-Induced Plasma Extravasation in Rat Trachea

| Treatment Group | This compound Dose | Evans Blue Dye Extravasation (ng/mg tissue) | Percentage Inhibition |

| Capsaicin Control | - | Data not available in abstract | - |

| This compound | 10 mg/kg | Data not available in abstract | Dose-dependent reduction |

| This compound | 50 mg/kg | Data not available in abstract | Dose-dependent reduction |

| This compound | 200 mg/kg | Data not available in abstract | Dose-dependent reduction |

| Substance P Control | - | Data not available in abstract | - |

| This compound | 10, 50, 200 mg/kg | Data not available in abstract | Inhibition observed |

| Platelet Activating Factor Control | - | Data not available in abstract | - |

| This compound | 10, 50, 200 mg/kg | Data not available in abstract | No effect |

Source: Yamawaki I, et al. Eur J Pharmacol. 1993.

Experimental Protocol: In-Vitro Rat Urinary Bladder Contraction Assay

-

Objective: To assess whether this compound acts as a tachykinin NK1 receptor antagonist.

-

Tissue Preparation: Rat urinary bladders were isolated and prepared for in-vitro organ bath studies.

-

Stimulation: The tissue was contracted with [Sar9,Met(O2)11]substance P, a selective agonist for tachykinin NK1 receptors.

-

Treatment: this compound was added to the organ bath at concentrations of 10 and 100 µM.

-

Measurement: The contractile response of the bladder tissue was measured.

-

Results: this compound did not affect the contraction produced by the NK1 receptor agonist, indicating its mechanism is independent of NK1 receptor blockade.

Inhibition of Vagal Afferent C-fiber Response

In-vitro and ex-vivo studies on anesthetized cats have shown that this compound significantly reduces the response of vagal C-fibers to chemical stimuli.[2] This inhibitory action on C-fibers is believed to be a key component of its antitussive and anti-inflammatory effects.[2]

Table 2: Inhibition of Phenylbiguanide (PBG)-Induced C-fiber Response by this compound in Cats

| C-fiber Type | This compound Treatment | Average Inhibition of Discharge Rate |

| Pulmonary C-fibers | Intravenous administration | 50% |

| Non-pulmonary C-fibers | Intravenous administration | 25% |

Source: Shams H, et al. Br J Pharmacol. 1996.[2]

Signaling Pathway: Inhibition of Neuropeptide Release

Caption: this compound's inhibition of neuropeptide release from sensory C-fibers.

Effects on Inflammatory Cell Recruitment

This compound has been shown to inhibit the recruitment of inflammatory cells, a critical step in the inflammatory cascade.

Inhibition of Cigarette Smoke-Induced Inflammatory Cell Influx

Exposure to cigarette smoke is a well-established model for inducing airway inflammation. This compound, when administered by aerosol, has been found to inhibit the recruitment of inflammatory cells into the airway lumen of guinea pigs exposed to cigarette smoke.

Experimental Workflow: Inflammatory Cell Recruitment Assay

Caption: Workflow for assessing this compound's effect on inflammatory cell recruitment.

Potential Effects on Other Inflammatory Cells

While the primary focus of research has been on neuronal pathways, the broader anti-inflammatory profile of this compound suggests potential interactions with other key inflammatory cells, such as neutrophils and mast cells. However, direct in-vitro evidence for these effects is currently limited in the scientific literature.

Neutrophils

Neutrophils are key players in the innate immune response and their excessive activation can lead to tissue damage. Further research is warranted to investigate the direct effects of this compound on neutrophil functions such as chemotaxis, degranulation, and the production of reactive oxygen species (ROS).

Mast Cells

Mast cells are critical in allergic and inflammatory responses, releasing a variety of pro-inflammatory mediators upon activation. Investigating the potential of this compound to stabilize mast cells and inhibit the release of histamine and other mediators would be a valuable area for future in-vitro studies.

Conclusion

The in-vitro anti-inflammatory properties of this compound are primarily attributed to its inhibitory effect on the release of sensory neuropeptides from C-fibers, which in turn reduces neurogenic inflammation. This is supported by evidence of its ability to decrease capsaicin- and Substance P-induced plasma extravasation and to inhibit the response of vagal afferent C-fibers to chemical stimuli. Furthermore, it has demonstrated the capacity to reduce inflammatory cell recruitment in response to irritants like cigarette smoke.

While the current body of in-vitro evidence is compelling, there are areas that warrant further investigation. Specifically, detailed studies on the direct effects of this compound on key inflammatory cells such as neutrophils and mast cells, as well as a broader characterization of its impact on cytokine and chemokine profiles, would provide a more complete understanding of its anti-inflammatory potential. The experimental protocols and data summarized in this guide offer a solid foundation for such future research endeavors.

References

Preclinical Safety and Toxicology Profile of Levodropropizine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levodropropizine is a peripherally acting antitussive agent widely used for the symptomatic treatment of cough. This technical guide provides a comprehensive overview of its preclinical safety and toxicological profile, drawing from a range of non-clinical studies. The document details the methodologies and findings from acute, subacute, and chronic toxicity assessments, as well as reproductive and developmental toxicity, and genotoxicity studies. All quantitative data is presented in structured tables for ease of comparison. Furthermore, key experimental workflows and the mechanism of action are visualized through diagrams generated using Graphviz (DOT language). This guide is intended to be a thorough resource for researchers, scientists, and professionals involved in drug development and safety assessment.

Introduction

This compound, the levo-isomer of dropropizine, exerts its antitussive effect through a peripheral mechanism, primarily by modulating the activity of sensory C-fibers in the respiratory tract.[1][2] This mode of action distinguishes it from centrally acting antitussives, resulting in a favorable safety profile with a reduced incidence of central nervous system side effects such as drowsiness and respiratory depression. A thorough understanding of its preclinical safety and toxicology is crucial for its continued safe and effective use.

Mechanism of Action

This compound's primary mechanism of action involves the inhibition of sensory C-fiber activation in the airways.[1] This action is thought to be mediated through the modulation of sensory neuropeptide release, such as Substance P.[2][3] By reducing the excitability of these nerve endings, this compound effectively suppresses the cough reflex at its origin.[1]

Figure 1: this compound's inhibitory action on the cough reflex pathway.

Toxicology Profile

A comprehensive battery of toxicological studies has been conducted to characterize the safety profile of this compound. These studies were performed in various animal models and followed established international guidelines.

Acute Toxicity

Acute toxicity studies have been conducted in rats, mice, and guinea pigs via oral and intraperitoneal routes to determine the median lethal dose (LD50).[4]

Experimental Protocol: Acute Oral Toxicity (General) A standardized protocol, such as those outlined by the OECD, was likely followed. This typically involves the administration of a single high dose of the test substance to a group of fasted animals (e.g., Sprague-Dawley rats).[5] The animals are then observed for a period of 14 days for signs of toxicity and mortality. Body weight is recorded at regular intervals, and a gross necropsy is performed on all animals at the end of the observation period.[5]

Figure 2: Generalized workflow for an acute oral toxicity study.

Table 1: Acute Toxicity of this compound (LD50)

| Species | Route of Administration | LD50 (mg/kg) | Reference |

| Rat | Oral | 886.5 | [4] |

| Mouse | Oral | 1287 | [4] |

| Guinea Pig | Oral | 2492 | [4] |

| Rat | Intraperitoneal | Low | [4] |

| Mouse | Intraperitoneal | Low | [4] |

Subacute and Chronic Toxicity

Repeated-dose toxicity studies of 4 to 26 weeks in duration have been conducted in rats and dogs.[4]

Experimental Protocol: Repeated-Dose Toxicity (General) While specific protocols for the this compound studies are not detailed in the available literature, they would have generally followed international guidelines. These studies involve daily oral administration of this compound at multiple dose levels to groups of animals for a specified duration (e.g., 4 or 26 weeks). A control group receives the vehicle only. Throughout the study, animals are monitored for clinical signs, body weight changes, and food consumption. At the end of the treatment period, blood and urine samples are collected for hematology, clinical chemistry, and urinalysis. A full necropsy is performed, and a comprehensive set of organs and tissues are examined microscopically.

Table 2: Repeated-Dose Toxicity of this compound

| Species | Duration | Route of Administration | NOAEL (No-Observed-Adverse-Effect Level) | Key Findings at Higher Doses | Reference |

| Rat | 4-26 weeks | Oral | 24 mg/kg/day | Salivation, reduced food intake and body weight gain, liver toxicity | [4] |

| Dog | 4-26 weeks | Oral | 24 mg/kg/day | Sedation, peripheral vasodilatation, increased heart rate, liver toxicity | [4] |

Reproductive and Developmental Toxicity

This compound has been evaluated for its potential effects on fertility, embryo-fetal development, and peri- and postnatal development.[4]

Experimental Protocols (General)

-

Fertility and Early Embryonic Development (Segment I): Male and female rats are treated with this compound prior to and during mating, and females are treated through implantation. Endpoints include effects on mating performance, fertility, and early embryonic development.

-

Embryo-Fetal Development (Segment II): Pregnant animals (rats and rabbits) are treated during the period of organogenesis. Fetuses are examined for external, visceral, and skeletal malformations.[6][7]

-

Peri- and Postnatal Development (Segment III): Pregnant rats are treated from implantation through lactation. The effects on maternal behavior, parturition, and the growth and development of the offspring are evaluated.

Table 3: Reproductive and Developmental Toxicity of this compound

| Study Type | Species | Key Findings | Reference |

| Fertility and Early Embryonic Development | Rat | No effects on fertility | [4] |

| Embryo-Fetal Development | Rat, Rabbit | No teratogenic effects | [4] |

| Peri- and Postnatal Development | Rat | Fetal and peri- and post-natal toxic effects observed only at a high dose of 150 mg/kg/day | [4] |

Genotoxicity

A battery of in vitro and in vivo genotoxicity tests was conducted to assess the mutagenic and clastogenic potential of this compound.[4]

Experimental Protocols (General)

-

Ames Test (Bacterial Reverse Mutation Assay): This in vitro test uses strains of Salmonella typhimurium to detect gene mutations.[8][9]

-

In Vitro Chromosomal Aberration Test: This assay assesses the potential of a substance to induce structural chromosomal damage in cultured mammalian cells, such as human lymphocytes.[10][11]

-

In Vivo Micronucleus Test: This test evaluates chromosomal damage in the bone marrow erythrocytes of treated rodents (e.g., mice).[12]

Figure 3: Standard workflow for genotoxicity assessment.

Table 4: Genotoxicity of this compound

| Test | System | Result | Reference |

| Ames Test | Salmonella typhimurium | Negative | [4] |

| In Vitro Chromosomal Aberration | Mammalian Cells | Negative | [4] |

| In Vivo Micronucleus Test | Rodent Bone Marrow | Negative | [4] |

The comprehensive set of mutagenicity tests for this compound yielded negative results.[4]

Carcinogenicity

Based on the available public literature and regulatory documents, long-term carcinogenicity studies (e.g., 2-year rodent bioassays) for this compound have not been reported.[1][4] According to international regulatory guidelines, such as those from the International Council for Harmonisation (ICH), carcinogenicity studies may not be required for pharmaceuticals if certain criteria are met.[10] A key factor is a negative battery of genotoxicity tests, as is the case for this compound.[4] Additionally, the intended short-term clinical use for symptomatic relief of cough would further support a waiver for long-term carcinogenicity studies.

Discussion and Conclusion

The preclinical data for this compound demonstrate a favorable safety and toxicology profile. The acute toxicity is low, and the no-observed-adverse-effect level in repeated-dose studies in both rats and dogs was established at 24 mg/kg/day.[4] At higher doses, the primary target organs for toxicity appear to be the liver, with clinical signs related to the central nervous system (in dogs) and salivation (in rats) also observed.[4]

Importantly, this compound did not show any evidence of teratogenicity or effects on fertility.[4] Fetal and developmental toxicity were only observed at a high dose that was also likely maternally toxic. The comprehensive battery of genotoxicity tests was negative, indicating no mutagenic or clastogenic potential.[4] The absence of reported long-term carcinogenicity studies is consistent with regulatory guidelines for non-genotoxic drugs intended for short-term use.

References

- 1. Safety and toxicological profile of the new antitussive this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Moving forward in carcinogenicity assessment: Report of an EURL ECVAM/ESTIV workshop - PMC [pmc.ncbi.nlm.nih.gov]

- 3. database.ich.org [database.ich.org]

- 4. swissmedic.ch [swissmedic.ch]

- 5. database.ich.org [database.ich.org]

- 6. PSUSA/00001853/202401 - periodic safety update report single assessment | European Medicines Agency (EMA) [ema.europa.eu]

- 7. S1A The Need for Long-term Rodent Carcinogenicity Studies of Pharmaceuticals | FDA [fda.gov]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. The 2-year rodent bioassay in drug and chemical carcinogenicity testing: Performance, utility, and configuration for cancer hazard identification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound for treating cough in adult and children: a meta-analysis of published studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

Levodropropizine's Effect on the Cough Reflex Arc: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levodropropizine is a non-opioid, peripherally acting antitussive agent that has demonstrated efficacy in the symptomatic management of cough.[1][2] Unlike centrally acting antitussives, such as codeine and dextromethorphan, this compound's mechanism of action is primarily localized to the respiratory tract, offering a favorable safety profile with a reduced incidence of central nervous system side effects.[3][4] This technical guide provides an in-depth exploration of this compound's effect on the cough reflex arc, detailing its mechanism of action, summarizing key experimental data, and outlining the methodologies of pivotal preclinical and clinical studies.

Mechanism of Action: A Peripheral Focus

The cough reflex is a complex physiological process initiated by the stimulation of sensory nerve fibers in the airways, primarily unmyelinated C-fibers and rapidly adapting stretch receptors (RARs).[1][5] These afferent signals travel via the vagus nerve to the cough center in the brainstem, which in turn triggers a coordinated motor response resulting in a cough.

This compound exerts its antitussive effect by modulating this initial phase of the cough reflex at the periphery.[6] Its primary mechanism involves the inhibition of C-fiber activation and the subsequent release of sensory neuropeptides, such as Substance P.[7][8] By reducing the excitability of these sensory nerves, this compound diminishes the afferent signals that trigger the cough reflex.[9] This peripheral action is a key differentiator from opioid antitussives, which act on the central nervous system and can be associated with side effects like sedation, constipation, and respiratory depression.[3]

dot

References

- 1. toku-e.com [toku-e.com]